molecular formula C10H8O2 B165239 1,4-Dihydroxynaphthalene CAS No. 571-60-8

1,4-Dihydroxynaphthalene

Cat. No.: B165239
CAS No.: 571-60-8
M. Wt: 160.17 g/mol
InChI Key: PCILLCXFKWDRMK-UHFFFAOYSA-N
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Description

Naphthalene-1,4-diol, also known as 1,4-dihydroxynaphthalene, is an organic compound with the molecular formula C10H8O2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Mechanism of Action

Target of Action

1,4-Dihydroxynaphthalene, also known as Naphthalene-1,4-diol, is a bacterial-derived metabolite that binds the aryl hydrocarbon receptor (AhR) and exhibits anti-inflammatory activity in the gut . It is also known to have a role in protecting against neurodegenerative diseases .

Mode of Action

The quinone ring in this compound contains a system of double bonds conjugated with carbonyl groups. It is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . This compound is easily reduced by various agents and converted to this compound . It has been found to have cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is known to be part of the naphthalene degradation pathway via catechol . The compound’s antioxidant activities have also been studied, with results showing that it contributes to a fast H atom transfer process .

Pharmacokinetics

It is known that the compound is easily reduced by various agents and converted to this compound . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in several biological effects. It has been found to have cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . Its anti-inflammatory, antimicrobial, and antitumor activities have also been studied in detail .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known that the compound should be handled in a well-ventilated area and its release to the environment should be avoided . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

1,4-Dihydroxynaphthalene is involved in various biochemical reactions. It is easily reduced by various agents . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme 1-naphthol hydroxylase, which converts 1-naphthol to 1,2-dihydroxynaphthalene .

Cellular Effects

This compound has been found to have various effects on cells. It has been associated with cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to have moderate-to-excellent activity and can be leads for more potent 5-hydroxy-2-substituted naphthoquinones as novel anticancer agents .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1,4-diol can be synthesized through several methods. One common approach involves the oxidation of naphthalene using nitrous acid in acetic acid under reflux conditions. This process initially forms an intermediate, which is then treated with sodium dichromate dihydrate in sulfuric acid to yield naphthalene-1,4-diol .

Industrial Production Methods: Industrial production of naphthalene-1,4-diol often involves the bromination of naphthalene followed by hydrolysis. For instance, photobromination of naphthalene can produce hexabromide intermediates, which are then subjected to silver ion-assisted hydrolysis in aqueous acetone to yield naphthalene-1,4-diol .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Naphthalene-1,4-dione

    Reduction: Naphthalene-1,4-diol derivatives with reduced functional groups

    Substitution: Halogenated naphthalene derivatives

Scientific Research Applications

Naphthalene-1,4-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Naphthalene-1,4-diol can be compared with other similar compounds, such as:

Naphthalene-1,4-diol stands out due to its specific positioning of hydroxyl groups, which imparts unique chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

naphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCILLCXFKWDRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060350
Record name 1,4-Naphthalenediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-60-8
Record name 1,4-Naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Naphthohydroquinone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Naphthalenediol
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Record name 1,4-Naphthalenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-1,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,4-NAPHTHALENEDIOL
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Synthesis routes and methods

Procedure details

To 1,4-naphthoquinone (25 g) suspended in ethanol (100 ml) was added a solution (150 ml) of stannous chloride (368 g) in concentrated hydrochloric acid gradually at room temperature. After the evolution of heat had ceased and a homogeneous state was established, the reaction mixture was brought back to room temperature and the resulting crystals were collected by filtration, rinsed with water, and dried to provide the title compound (18.2 g).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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